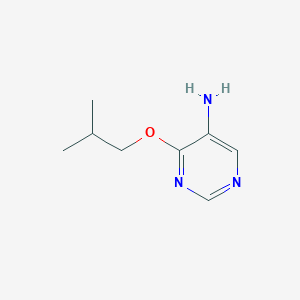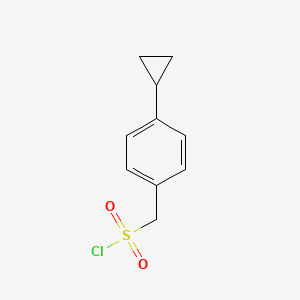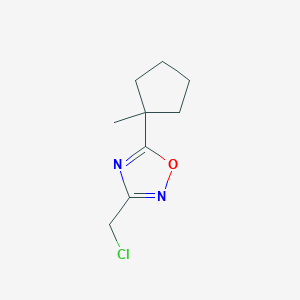
3-(ethylsulfanyl)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylsulfanyl)pyridazine-4-carboxylic acid (ESPCA) is an organic compound with a unique structure and interesting properties. It has been studied for its potential use in drug development, as a synthetic intermediate, and for its potential applications in the medical and pharmaceutical fields. In
Scientific Research Applications
3-(ethylsulfanyl)pyridazine-4-carboxylic acid has been studied extensively for its potential use in drug development and as a synthetic intermediate. Its unique structure and properties make it a promising candidate for use in a variety of applications, such as the development of drugs for the treatment of cancer, infectious diseases, and other medical conditions. Additionally, 3-(ethylsulfanyl)pyridazine-4-carboxylic acid has been studied for its potential use in the medical and pharmaceutical fields for its potential applications in the synthesis of other compounds and materials.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid is not fully understood. However, it is believed that 3-(ethylsulfanyl)pyridazine-4-carboxylic acid acts as a chelating agent, binding to metal ions and forming complexes. These complexes are thought to be involved in the regulation of various biochemical processes in the body, such as the production of enzymes and the transport of molecules across membranes. Additionally, 3-(ethylsulfanyl)pyridazine-4-carboxylic acid is thought to have antioxidant properties, which may be involved in the protection of cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid have been studied extensively. It has been shown to have protective effects against oxidative damage, as well as anti-inflammatory and anti-cancer activities. Additionally, 3-(ethylsulfanyl)pyridazine-4-carboxylic acid has been shown to have neuroprotective effects, as well as the ability to modulate the activity of certain enzymes and receptors. These effects may be involved in the regulation of various biochemical processes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(ethylsulfanyl)pyridazine-4-carboxylic acid in laboratory experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, 3-(ethylsulfanyl)pyridazine-4-carboxylic acid has been shown to be stable in a variety of conditions, making it an ideal choice for laboratory experiments. However, there are some limitations to using 3-(ethylsulfanyl)pyridazine-4-carboxylic acid in laboratory experiments, such as its low solubility in water and its potential to form complexes with other compounds.
Future Directions
The potential future directions for 3-(ethylsulfanyl)pyridazine-4-carboxylic acid are vast. Further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other medical and pharmaceutical fields could lead to new and improved treatments for a variety of conditions. Additionally, further research into its potential use as a synthetic intermediate could lead to the development of new materials and compounds. Finally, the potential for 3-(ethylsulfanyl)pyridazine-4-carboxylic acid to be used as a chelating agent in the medical and pharmaceutical fields could lead to new and improved treatments for a variety of conditions.
Synthesis Methods
3-(ethylsulfanyl)pyridazine-4-carboxylic acid can be synthesized by a variety of methods, including the reaction of ethylsulfanylacetamide with 4-pyridazinecarboxylic acid. This reaction yields 3-(ethylsulfanyl)pyridazine-4-carboxylic acid as the main product, with a yield of up to 95%. Other methods of synthesis include the reaction of ethylsulfanylacetamide with 4-pyridazinecarboxylic acid, the reaction of ethylsulfanylacetamide with 4-pyridazinecarboxylic acid and potassium carbonate, and the reaction of ethylsulfanylacetamide with 4-pyridazinecarboxylic acid and sodium hydroxide.
properties
IUPAC Name |
3-ethylsulfanylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)3-4-8-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKJSHZZVOPANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)pyridazine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)

![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)


![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)


